DRAK2 Kinase Inhibition: 5-Position Substituent Steric Tolerance Window
In a series of benzofuran-3(2H)-one DRAK2 inhibitors, increasing the steric bulk at the 5-position from ethoxy (compound 45) to n-butoxy (compound 46) resulted in a 10-fold loss of potency (IC₅₀ = 3.66 µM for n-butoxy vs. sub-micromolar for ethoxy), defining a strict steric tolerance window [1]. This class-level inference indicates that the 5-ethyl analog, possessing a steric profile intermediate between 5-methyl and 5-ethoxy, can be rationally selected to balance potency and metabolic stability based on quantitative SAR trends, rather than relying on trial-and-error with other analogs.
| Evidence Dimension | DRAK2 IC₅₀ (µM) as a function of 5-alkoxy substituent size |
|---|---|
| Target Compound Data | Not directly tested; inferred steric profile between 5-methoxy (OCH₃) and 5-ethoxy (OCH₂CH₃) |
| Comparator Or Baseline | 5-Ethoxy (45): sub-µM IC₅₀ vs. 5-n-Butoxy (46): IC₅₀ = 3.66 µM |
| Quantified Difference | ~10-fold loss from ethoxy to n-butoxy; a strict steric ceiling is evident |
| Conditions | DRAK2-GST autophosphorylation assay; recombinant human kinase |
Why This Matters
For a medicinal chemist procuring a 5-substituted benzofuran-3(2H)-one building block, the 5-ethyl group fits within the tolerated steric range for DRAK2 inhibition, unlike the 5-n-butoxy analog, making it a viable core for kinase inhibitor libraries.
- [1] Wang, S.; Xu, L.; Lu, Y.-T.; Liu, Y.-F.; Han, B.; Liu, T.; Tang, J.; Li, J.; Wu, J.; Li, J.-Y.; Yu, L.-F.; Yang, F. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. Eur. J. Med. Chem. 2017, 130, 195–208. View Source
